molecular formula C21H26N4O3 B5400866 2-({[4-(3-methoxybenzyl)-1-piperazinyl]acetyl}amino)benzamide

2-({[4-(3-methoxybenzyl)-1-piperazinyl]acetyl}amino)benzamide

Cat. No.: B5400866
M. Wt: 382.5 g/mol
InChI Key: XAKWSLQBCIFUTA-UHFFFAOYSA-N
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Description

2-({[4-(3-methoxybenzyl)-1-piperazinyl]acetyl}amino)benzamide, also known as P4HB, is a small molecule that has gained significant attention in the field of scientific research due to its potential therapeutic applications. P4HB is a benzamide derivative that has been shown to possess a wide range of biochemical and physiological effects, making it a promising candidate for the development of new drugs and treatments. In

Mechanism of Action

The mechanism of action of 2-({[4-(3-methoxybenzyl)-1-piperazinyl]acetyl}amino)benzamide is not fully understood, but it is thought to involve the inhibition of various signaling pathways that are involved in cell growth and inflammation. This compound has been shown to inhibit the activity of the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. Additionally, this compound has been found to inhibit the activity of the PI3K/Akt pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects, including the induction of apoptosis, cell cycle arrest, and the reduction of pro-inflammatory cytokines. Additionally, this compound has been found to have antioxidant properties and to protect against oxidative stress. This compound has also been shown to have anti-angiogenic effects, which may contribute to its anti-cancer activity.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-({[4-(3-methoxybenzyl)-1-piperazinyl]acetyl}amino)benzamide for lab experiments is its relatively simple synthesis method, which makes it easy to obtain in large quantities. Additionally, this compound has been found to be stable under a wide range of conditions, which makes it suitable for use in various types of experiments. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.

Future Directions

There are many potential future directions for research on 2-({[4-(3-methoxybenzyl)-1-piperazinyl]acetyl}amino)benzamide. One area of interest is the development of this compound analogs with improved potency and selectivity for specific targets. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify its molecular targets. Another area of interest is the development of new drug delivery methods for this compound, such as nanoparticles or liposomes, which could improve its efficacy and reduce its toxicity. Finally, further research is needed to explore the potential therapeutic applications of this compound in various disease models.

Synthesis Methods

The synthesis of 2-({[4-(3-methoxybenzyl)-1-piperazinyl]acetyl}amino)benzamide involves a multi-step process that begins with the reaction of 4-(3-methoxybenzyl)piperazine with acetic anhydride to form N-acetyl-4-(3-methoxybenzyl)piperazine. This intermediate is then reacted with 2-aminobenzamide in the presence of a coupling reagent to form the final product, this compound. The purity of the compound can be improved by recrystallization or column chromatography.

Scientific Research Applications

2-({[4-(3-methoxybenzyl)-1-piperazinyl]acetyl}amino)benzamide has been shown to have a wide range of potential therapeutic applications, including as an anti-cancer agent, an anti-inflammatory agent, and a neuroprotective agent. In cancer research, this compound has been found to inhibit the growth of various cancer cell lines, including breast cancer and lung cancer, by inducing apoptosis and cell cycle arrest. Inflammation plays a key role in the development of many diseases, and this compound has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, this compound has been found to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.

Properties

IUPAC Name

2-[[2-[4-[(3-methoxyphenyl)methyl]piperazin-1-yl]acetyl]amino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O3/c1-28-17-6-4-5-16(13-17)14-24-9-11-25(12-10-24)15-20(26)23-19-8-3-2-7-18(19)21(22)27/h2-8,13H,9-12,14-15H2,1H3,(H2,22,27)(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAKWSLQBCIFUTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2CCN(CC2)CC(=O)NC3=CC=CC=C3C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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